molecular formula C20H25N7 B4440231 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine

6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine

Cat. No. B4440231
M. Wt: 363.5 g/mol
InChI Key: JONQSWKJTYWUQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine, also known as EPTN, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. EPTN belongs to the class of triazine compounds and has been found to exhibit promising pharmacological properties.

Mechanism of Action

The mechanism of action of 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine is not fully understood. However, it has been proposed that 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine exerts its anticancer activity by inhibiting the activity of protein kinases, which play a crucial role in cell proliferation and survival. 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has been found to inhibit the activity of various protein kinases, including AKT, ERK, and JNK. It has also been reported to induce the generation of reactive oxygen species, which can lead to cell death.
In terms of its neuroprotective properties, 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has been found to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has also been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in neuroinflammation.
Biochemical and Physiological Effects:
6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has been found to exhibit various biochemical and physiological effects. It has been reported to induce cell cycle arrest and apoptosis in cancer cells. 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has also been found to inhibit the migration and invasion of cancer cells. In terms of its neuroprotective properties, 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has been found to protect neurons from oxidative stress-induced damage and reduce neuroinflammation. It has also been reported to enhance memory and cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the advantages of 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine is its potent anticancer activity against various cancer cell lines. 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has also been found to exhibit neuroprotective properties, indicating its potential as a therapeutic agent for neurodegenerative diseases. However, one of the limitations of 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine is its poor solubility in water, which can make it difficult to administer in vivo. Another limitation is the lack of studies on the pharmacokinetics and toxicity of 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine, which are crucial for its clinical development.

Future Directions

There are several future directions for the research on 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine. One of the areas of research could be the development of novel formulations of 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine that can improve its solubility and bioavailability. Another area of research could be the investigation of the pharmacokinetics and toxicity of 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine, which can provide valuable information for its clinical development. Additionally, further studies are needed to elucidate the mechanism of action of 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine and its potential therapeutic applications in other diseases.

Scientific Research Applications

6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and liver cancer. 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has been reported to induce cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the migration and invasion of cancer cells, indicating its potential as an anti-metastatic agent.
Apart from its anticancer activity, 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has also been studied for its neuroprotective properties. It has been found to protect neurons from oxidative stress-induced damage and reduce neuroinflammation. 6-[(4-ethyl-1-piperazinyl)methyl]-N-2-naphthyl-1,3,5-triazine-2,4-diamine has also been reported to enhance memory and cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

6-[(4-ethylpiperazin-1-yl)methyl]-2-N-naphthalen-2-yl-1,3,5-triazine-2,4-diamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7/c1-2-26-9-11-27(12-10-26)14-18-23-19(21)25-20(24-18)22-17-8-7-15-5-3-4-6-16(15)13-17/h3-8,13H,2,9-12,14H2,1H3,(H3,21,22,23,24,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JONQSWKJTYWUQL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(CC1)CC2=NC(=NC(=N2)NC3=CC4=CC=CC=C4C=C3)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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